molecular formula C8H7N3OS B1609878 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- CAS No. 791591-51-0

1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-

Cat. No.: B1609878
CAS No.: 791591-51-0
M. Wt: 193.23 g/mol
InChI Key: LUKMEALKPUFVQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole ring can also interact with DNA or RNA, affecting cellular processes.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the thioxo group.

    2-Mercaptobenzimidazole: Contains a thiol group instead of a thioxo group.

    4,5-Dimethyl-2-thioxo-1H-benzimidazole: A methylated derivative with similar properties.

Uniqueness: 1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo- is unique due to the presence of the thioxo group, which imparts distinct reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-7(12)4-2-1-3-5-6(4)11-8(13)10-5/h1-3H,(H2,9,12)(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKMEALKPUFVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475164
Record name 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791591-51-0
Record name 2-Sulfanylidene-2,3-dihydro-1H-benzimidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-
Reactant of Route 3
Reactant of Route 3
1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-
Reactant of Route 4
Reactant of Route 4
1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-
Reactant of Route 5
1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-
Reactant of Route 6
1H-Benzimidazole-4-carboxamide, 2,3-dihydro-2-thioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.